![molecular formula C18H23NO B3149167 {[4-(Benzyloxy)phenyl]methyl}(butyl)amine CAS No. 66741-82-0](/img/structure/B3149167.png)
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine
Übersicht
Beschreibung
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a butylamine moiety
Wirkmechanismus
Mode of Action
The presence of a benzyloxy group suggests that it may undergo reactions at the benzylic position . The compound may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
The compound may participate in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium . The compound’s participation in this and other biochemical pathways can lead to various downstream effects, influencing cellular processes and physiological responses .
Pharmacokinetics
The compound’s benzyloxy group may influence its bioavailability and pharmacokinetic behavior
Result of Action
Its potential participation in the sm cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds, influencing the structure and function of various biomolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(benzyloxy)benzyl]-N-butylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Benzyloxy)phenyl]methyl}(butyl)amine typically involves the following steps:
Formation of 4-(Benzyloxy)benzaldehyde: This intermediate can be synthesized by reacting 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.
Reductive Amination: The 4-(Benzyloxy)benzaldehyde is then subjected to reductive amination with butylamine in the presence of a reducing agent like sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[4-(Benzyloxy)phenyl]methyl}(butyl)amine can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of benzylic ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Therapeutic Potential
- The compound has been identified as a potential lead in drug development aimed at treating oxidative stress-related diseases. Its biological activity suggests that it may interact with various biological targets, potentially leading to therapeutic applications in conditions like cancer, neurodegenerative diseases, and inflammation.
Mechanism of Action
- Research indicates that compounds similar to {[4-(Benzyloxy)phenyl]methyl}(butyl)amine exhibit diverse biological activities. These include modulation of neurotransmitter activity, which could impact pathways related to mood regulation and pain perception. Understanding these interactions is crucial for elucidating the compound's efficacy in therapeutic settings.
Cancer Research
Anticancer Properties
- Similar compounds have been explored for their anticancer properties. For instance, derivatives containing benzyloxy groups have shown promise in inhibiting the growth of various cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancers. The structure-activity relationship (SAR) analysis of these compounds reveals that specific functional groups can significantly influence their anticancer activity.
Organic Synthesis
Synthetic Pathways
- The synthesis of This compound can be achieved through various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are vital for modifying the compound to enhance its biological activity or to create derivatives for further study.
Synthetic Method | Description |
---|---|
Nucleophilic Substitution | Involves the reaction of the amine with electrophiles to form new compounds. |
Electrophilic Aromatic Substitution | Utilizes the aromatic ring to introduce new substituents, enhancing reactivity and biological properties. |
Biochemical Interaction Studies
Binding Affinity Studies
- Interaction studies are crucial for understanding how This compound binds to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to assess binding affinities and mechanisms of action.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with This compound , each exhibiting unique properties that may influence their applications:
Compound Name | Structure Features | Notable Properties |
---|---|---|
{[2-(Benzyloxy)phenyl]methyl}(methyl)amine | Contains a methylamine moiety | Potential analgesic effects |
{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine | Features a prop-2-en-1-yl substituent | Different reactivity profile |
4-[2-(Benzyloxy)phenyl]methyl}amino}ethyl]phenol | Contains an additional hydroxyl group | Enhanced solubility characteristics |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)phenol: Shares the benzyloxy group but lacks the butylamine moiety.
4-(Benzyloxy)benzylamine: Similar structure but with a different alkyl chain length.
Uniqueness
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylamine moiety differentiates it from other benzyloxy-substituted compounds, potentially leading to unique interactions and applications.
Biologische Aktivität
The compound {[4-(Benzyloxy)phenyl]methyl}(butyl)amine is an organic molecule characterized by a unique structural configuration that includes a benzyloxy group attached to a phenyl ring and linked through a methyl group to a butyl amine moiety. This structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is , indicating it contains 16 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and one oxygen atom.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The amine group can form ionic bonds with negatively charged sites on biomolecules, which may influence various biological processes.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antioxidant Properties : Compounds with similar structures have shown potential antioxidant effects, which are crucial for protecting cells from oxidative stress.
- Inhibition of Butyrylcholinesterase (BChE) : Studies have explored the role of BChE inhibitors in treating Alzheimer's disease. Compounds derived from similar scaffolds have demonstrated significant inhibitory activity against hBChE, suggesting potential therapeutic applications in neurodegenerative diseases .
- Monoamine Oxidase-B (MAO-B) Inhibition : Recent findings indicate that derivatives of related compounds possess potent MAO-B inhibitory activity. For instance, one study reported an IC50 value of for a related compound, highlighting the potential for developing new treatments for Parkinson's disease .
Case Studies
-
Butyrylcholinesterase Inhibition :
- A series of compounds based on the 4-(benzyloxy)phenyl scaffold were tested for their ability to inhibit hBChE. The results showed promising inhibition rates, with some compounds achieving over 90% inhibition at specific concentrations. This suggests that modifications to the benzyloxy group can significantly enhance biological activity .
-
MAO-B Inhibition :
- In another study focusing on MAO-B inhibitors, derivatives of {[4-(Benzyloxy)phenyl]methyl} compounds were synthesized and evaluated. The representative compound exhibited competitive and reversible inhibition with an IC50 value comparable to existing MAO-B inhibitors like rasagiline and safinamide. This positions these derivatives as viable candidates for further development against Parkinson's disease .
Table 1: Biological Activity Comparison
Compound Name | Target Enzyme | % Inhibition at 10 μM | IC50 (μM) | Notes |
---|---|---|---|---|
Compound A | Butyrylcholinesterase | 96.0 ± 0.8 | 0.193 | Strong inhibitor; potential Alzheimer's treatment |
Compound B | MAO-B | 92.0 ± 0.3 | 0.6 | Competitive inhibitor; neuroprotective effects |
Compound C | MAO-A | 49.0 ± 1.4 | >10 | Weaker inhibition; selective for MAO-B |
Eigenschaften
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-3-13-19-14-16-9-11-18(12-10-16)20-15-17-7-5-4-6-8-17/h4-12,19H,2-3,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMPEGCJOQKNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801263611 | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66741-82-0 | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66741-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Butyl-4-(phenylmethoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801263611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.